Egomaketone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
59204-74-9 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 g/mol |
IUPAC Name |
1-(furan-3-yl)-4-methylpent-3-en-1-one |
InChI |
InChI=1S/C10H12O2/c1-8(2)3-4-10(11)9-5-6-12-7-9/h3,5-7H,4H2,1-2H3 |
InChI Key |
MGIXHQSSTZKVOO-UHFFFAOYSA-N |
SMILES |
CC(=CCC(=O)C1=COC=C1)C |
Canonical SMILES |
CC(=CCC(=O)C1=COC=C1)C |
melting_point |
17°C |
Other CAS No. |
59204-74-9 |
physical_description |
Liquid |
Origin of Product |
United States |
Occurrence and Distribution of Egomaketone in Biological Systems
Identification in Plant Species: Focus on Perilla frutescens
Egomaketone is a significant volatile compound found in Perilla frutescens, a plant belonging to the Lamiaceae family. fao.org It is recognized as one of the characteristic aroma-active compounds in the leaves of Korean perilla, alongside perilla ketone and isoegoma ketone. fao.org Scientific studies suggest that this compound serves as a precursor in the biosynthesis of both perillaketone and isothis compound (B1240414) within the plant. researchgate.netresearchgate.net The conversion from this compound to isothis compound is thought to be regulated by a specific inhibitor gene. researchgate.net
The accumulation of this compound is not uniform throughout the Perilla frutescens plant. Research has identified its presence in specific tissues and organs, indicating localized biosynthesis and storage. The primary sites of this compound concentration are the leaves and floral structures.
Specifically, this compound has been identified within the peltate glandular trichomes on the leaves. researchgate.net These specialized hair-like structures are responsible for producing and secreting the plant's essential oils. Its presence has also been noted in the inflorescence, which is the complete flower head of the plant. usda.gov
Table 1: Distribution of this compound in Perilla frutescens
| Plant Part | Presence of this compound | Source |
| Leaves | Identified in peltate glandular trichomes | researchgate.net |
| Inflorescence | Detected | usda.gov |
The genus Perilla is known for its chemical diversity, leading to the classification of different chemotypes based on the dominant compounds in their essential oil profile. The concentration of this compound varies significantly among these different chemotypes. nih.gov
The Perilla Ketone (PK) chemotype is one of the most common and is characterized by high levels of perillaketone and isothis compound. researchgate.netresearchgate.net In this chemotype, this compound is a key constituent within the glandular trichomes, serving as the precursor to the dominant ketones. researchgate.net Another identified chemotype is the isothis compound-perillaketone type, found in Perilla frutescens var. nankinensis, which contains significant amounts of isothis compound and perillaketone, while this compound is present in smaller quantities. researchgate.net
Table 2: this compound in Relation to Perilla frutescens Chemotypes
| Chemotype | Primary Components | Role/Presence of this compound | Source |
| Perilla Ketone (PK) | Perillaketone, Isothis compound | Precursor, present in glandular trichomes | researchgate.netresearchgate.net |
| Isothis compound-Perillaketone | Isothis compound, Perillaketone | Present in small amounts as a precursor | researchgate.net |
Detection in Other Natural Matrices
While the primary association of this compound is with Perilla frutescens, its precursor, isothis compound, has been identified in other plant species. For instance, isothis compound is found in Rabdosia angustifolia, another member of the Lamiaceae family. researchgate.net The direct detection of this compound itself in other natural matrices is not as extensively documented in scientific literature.
Environmental and Agronomic Factors Influencing this compound Abundance
The biosynthesis and accumulation of secondary metabolites in plants, including terpenoids like this compound, are significantly influenced by a range of external factors. mdpi.com While specific research on how these factors directly modulate this compound levels is limited, general principles of plant ecophysiology suggest a strong correlation. nih.govnih.gov
Environmental and agronomic factors that likely affect this compound abundance include:
Light: Light intensity, duration, and quality are critical for photosynthesis, which provides the energy and carbon precursors for secondary metabolite production. nih.gov Variations in light conditions can alter the chemical profile of plant essential oils.
Temperature: Temperature affects enzyme activity and can trigger stress responses in plants, often leading to an increased production of protective secondary metabolites. botanyjournals.com
Water Availability: Drought stress is a well-known elicitor of secondary metabolite biosynthesis in many plant species. mdpi.comnih.gov Water deficit can lead to a concentration of these compounds as the plant's growth is inhibited while defense-related pathways are activated.
Soil Fertility: Nutrient availability, particularly the balance of nitrogen and other essential minerals, can influence whether a plant allocates resources to growth or to the production of carbon-based secondary metabolites like this compound. frontiersin.org
These factors can induce chemical variability in the plant, thereby affecting the yield and composition of its essential oil, including the concentration of this compound. frontiersin.org However, targeted studies are needed to quantify the precise impact of each of these variables on this compound biosynthesis in Perilla frutescens.
Biosynthesis and Metabolic Pathways of Egomaketone
Precursor Identification and Elucidation of Biosynthetic Route
The biosynthesis of egomaketone originates from fundamental isoprenoid precursors, which are then channeled through specific pathways to yield the target compound.
This compound is classified as a monoterpenoid, meaning its structure is derived from two isoprene (B109036) units mdpi.comnih.gov. The initial precursor for monoterpene biosynthesis in plants, including this compound, is geranyl diphosphate (B83284) (GPP) mdpi.commdpi.com. GPP is synthesized via the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway nih.govmaxapress.com. From GPP, the pathway proceeds through several key intermediates. GPP is converted into geranial (also known as cis-citral) mdpi.commdpi.com. This linear monoterpene then undergoes further transformations, including furan (B31954) ring formation and oxidation, to yield perillene (B150451) mdpi.com. This compound is subsequently synthesized from perillene mdpi.commdpi.com.
The conversion of GPP to this compound involves a cascade of enzymatic reactions, with specific genes playing crucial roles in regulating these steps:
GPP to Geranial: The initiation of monoterpene synthesis is thought to be promoted by a central gene, designated as 'G', which catalyzes the conversion of GPP to geranial mdpi.commdpi.com.
Geranial to Perillene: Geranial is further transformed into perillene. This transformation is regulated by polymeric genes, identified as 'Fr1' and 'Fr2', which are involved in furan ring formation. Additionally, gene 'G2' is implicated in the oxidation of cis-citral mdpi.com.
Perillene to this compound: The conversion of perillene to this compound is a critical step, controlled by a dominant gene 'J'. This gene is responsible for the oxidation at the C-6 position of perillene, thereby facilitating its conversion to this compound mdpi.commdpi.com.
This compound to Related Compounds: this compound serves as a precursor for other related compounds, such as isothis compound (B1240414) and perillaketone. These conversions are proposed to occur through allylic isomerization and proton transfer of the alkene moiety within this compound mdpi.com. Furthermore, specific double bond reductases (PfDBRs) have been identified in P. frutescens that catalyze the conversion of both isothis compound and this compound into perillaketone (PK) researchgate.net.
Table 1: Key Steps in this compound Biosynthesis
| Precursor/Intermediate | Product | Key Enzyme/Gene(s) Involved | Reaction Type | Reference(s) |
| Geranyl Diphosphate (GPP) | Geranial (cis-citral) | Gene G | Initiation of monoterpene synthesis | mdpi.commdpi.com |
| Geranial (cis-citral) | Perillene | Genes Fr1, Fr2, G2 | Furan formation, cis-citral oxidation | mdpi.com |
| Perillene | This compound | Gene J | Oxidation at C-6 position | mdpi.commdpi.com |
| This compound | Isothis compound | Unspecified | Allylic isomerization and proton transfer of alkene | mdpi.com |
| This compound | Perillaketone (PK) | PfDBRs (e.g., PfDBR1-8) | Double bond reduction | researchgate.net |
| Isothis compound | Perillaketone (PK) | PfDBRs (e.g., PfDBR1-8) | Double bond reduction | researchgate.net |
Genetic and Molecular Regulation of this compound Biosynthesis
The intricate process of this compound biosynthesis is under precise genetic and molecular control, ensuring the appropriate production of this secondary metabolite.
While comprehensive gene expression profiles for every enzyme in the this compound pathway are still being elucidated, research has identified key genetic regulators. Genes such as 'G', 'Fr1', 'Fr2', 'G2', and 'J' have been implicated in the sequential steps leading to this compound formation mdpi.commdpi.com. Studies on Perilla frutescens have revealed that genes related to terpenoid biosynthesis are often expressed at higher levels in the leaves, suggesting a primary role for this tissue in producing these compounds nih.gov. Furthermore, the identification of eight candidate double bond reductase genes (PfDBRs) that convert this compound and isothis compound to perillaketone highlights the genetic basis for downstream metabolic regulation researchgate.net. Cytochrome P450 enzymes, such as Pf-7307, are also considered potentially involved in the later stages of monoterpene biosynthesis kyoto-u.ac.jp.
The regulation of this compound biosynthesis involves multiple layers of control. Transcriptionally, the activity of genes like 'J', which dictates the conversion of perillene to this compound, is a key regulatory point mdpi.commdpi.com. Gene 'G' is crucial for initiating the entire monoterpene pathway mdpi.commdpi.com. Post-transcriptional or post-translational regulation is also evident, as seen with 'gene I', which has been shown to inhibit the conversion of this compound to isothis compound in P. frutescens biomolther.orgnih.gov. Differential gene expression observed across various tissues (leaves, stem, root) of P. frutescens further underscores the complex transcriptional regulation governing terpenoid biosynthesis nih.gov.
Dynamic Changes in this compound Biosynthesis during Plant Development
The production of this compound is not static but rather dynamic, changing in response to the developmental stage of the plant and its specialized structures.
This compound, along with its related compounds isothis compound and perillaketone, exhibits dynamic changes in its biosynthesis that correlate with the maturation of peltate glandular trichomes (PGTs) in Perilla frutescens nih.govresearchgate.net. Research indicates that young PGTs, typically found near the proximal end of leaf veins, tend to accumulate perillaketone. In contrast, as PGTs mature and are located closer to the distal ends of veins, the accumulation of isothis compound and this compound becomes more pronounced relative to perillaketone nih.gov. This developmental gradient suggests a temporal regulation of the metabolic enzymes involved. Studies have also shown that spatial phenotypic parameters of PGTs can be used to predict metabolite content, including this compound, thereby linking physical development with biochemical production nih.govcolab.wsdntb.gov.ua. Environmental factors, such as gamma irradiation, have also been observed to influence the metabolic pathways and the accumulation of this compound and related compounds in P. frutescens mdpi.com, further highlighting the dynamic nature of its biosynthesis.
Correlation with Glandular Trichome Maturation and Function
Glandular trichomes (GTs) are recognized as "phytochemical factories" within plants, responsible for the synthesis, storage, and secretion of various specialized metabolites, including terpenoids like this compound nih.govdntb.gov.ua. In Perilla frutescens, peltate glandular trichomes (PGTs) are the primary sites for the accumulation of essential oils, with this compound identified as a major constituent within these structures nih.govresearchgate.netnih.govnih.gov.
The development and maturation of PGTs are closely linked to the dynamic biosynthesis and accumulation of these metabolites. Studies indicate that young PGTs, found near the proximal end of leaf veins, are predominantly associated with the accumulation of perillaketone. Conversely, as PGTs mature and are located towards the distal ends of veins, the accumulation rate of this compound and its isomer isothis compound increases, often exceeding that of perillaketone nih.govresearchgate.net. This suggests a temporal and spatial shift in metabolic activity within the trichomes as they develop, with this compound and its related compounds becoming more prominent in later stages of trichome maturation nih.gov. The precise functional role of this compound within the trichomes, beyond its presence as a stored metabolite, is an area of ongoing research, though its presence is indicative of the trichome's metabolic activity and specialization nih.govnih.gov.
Spatiotemporal Regulation within Plant Structures
The distribution and accumulation of this compound within Perilla frutescens exhibit a distinct spatiotemporal regulation, closely tied to the plant's developmental stages and tissue organization nih.govresearchgate.net. This compound, along with perillaketone and isothis compound, is predominantly found in the leaves of P. frutescens researchgate.netnih.gov.
Research utilizing spatial phenotype analysis has mapped the distribution of these compounds within the leaf structure. Young peltate glandular trichomes, located near the base (proximal end) of leaf veins, show higher accumulation of perillaketone. As the leaf develops and trichomes mature towards the leaf tip (distal end) and along secondary veins, the relative accumulation of this compound and isothis compound increases nih.govresearchgate.net. This spatial gradient suggests that the metabolic machinery for producing this compound becomes more active or shifts its focus as trichomes reach maturity and specific locations on the leaf surface. Transcriptomic data further supports this, indicating differential gene regulation related to terpenoid biosynthesis in leaves compared to stems and roots, with gene expression being highest in leaves, where trichomes are abundant researchgate.netnih.gov. This spatiotemporal regulation underscores the complex interplay between plant development, cellular differentiation (in trichomes), and the precise control of metabolic pathways leading to this compound production.
Isomerization and Interconversion Pathways (this compound, Isothis compound, Perillaketone)
This compound is part of a group of related monoterpenes, including isothis compound and perillaketone, which are interconverted through specific metabolic pathways mdpi.comnih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net. The biosynthesis of these compounds is understood to originate from geranyl diphosphate (GPP), a precursor derived from the mevalonate (MVA) or methylerythritol 4-phosphate (MEP) pathways nih.govmdpi.commdpi.commaxapress.com.
A proposed pathway suggests that GPP is converted to geranial cis-citral, which then leads to perillene. This compound (24) is formed through the oxidation of perillene at the C-6 position, a process reportedly controlled by a specific gene (J) mdpi.com. Isothis compound (25) and perillaketone (26) are then synthesized from this compound via allylic isomerization and proton transfer reactions involving the alkene in this compound mdpi.comnih.govmdpi.com. Further modifications, such as hydroxylation of isothis compound, can lead to compounds like 9-hydroxy-isothis compound mdpi.comnih.gov. Recent research has also identified specific enzymes, such as double bond reductases (PfDBRs), that catalyze the conversion of isothis compound and this compound to perillaketone in in vitro assays researchgate.netresearchgate.net. The relative abundance of these isomers can vary depending on leaf level and developmental stage, indicating a dynamic interconversion process nih.govresearchgate.netresearchgate.net.
Data Table: Relative Accumulation of Key Monoterpenes in Peltate Glandular Trichomes (PGTs) During Development
| Developmental Stage | Location on Leaf Vein | Predominant Metabolite Accumulation | Relative Accumulation Trend |
| Young PGTs | Proximal end | Perillaketone | High |
| Mature PGTs | Distal end | This compound, Isothis compound | Higher than Perillaketone |
Data derived from spatial phenotype analysis of PGTs in Perilla frutescens nih.govresearchgate.net.
Data Table: Interconversion Pathways of Key Monoterpenes
| Precursor/Intermediate | Conversion Step | Product(s) | Key Enzymes/Factors (if known) |
| Geranyl diphosphate (GPP) | Conversion to geranial cis-citral, then to perillene | Perillene | Gene G, Fr1, Fr2 |
| Perillene | Oxidation at C-6 position | This compound | Gene J |
| This compound | Allylic isomerization and proton transfer | Isothis compound, Perillaketone | - |
| Isothis compound | Conversion to Perillaketone | Perillaketone | PfDBRs (Double Bond Reductases) |
| Isothis compound | Hydroxylation | 9-hydroxy-isothis compound | - |
Pathways based on proposed mechanisms and identified enzymes mdpi.comnih.govmdpi.comresearchgate.netresearchgate.net.
Compound List:
this compound
Isothis compound
Perillaketone
Chemical Synthesis and Derivatization Strategies for Egomaketone and Analogues
Synthetic Approaches for Egomaketone Construction
The construction of the this compound molecular framework has been achieved through several synthetic routes, primarily focusing on establishing its characteristic β,γ-unsaturated ketone moiety.
Total Synthesis Methodologies
Multiple research groups have successfully reported total syntheses of this compound, employing diverse strategic approaches.
One significant methodology, developed by Ohtsuka, Sasahara, and Oishi, introduced a novel method for synthesizing β,γ-unsaturated ketones. This approach is based on the intramolecular acyl N to C transfer of 2-carboxamidephenylsulfides, providing a direct pathway to the target structure chemrxiv.orgresearchgate.netjst.go.jpulaval.caresearchgate.net.
Another synthetic strategy, reported by Tokuda, Satoh, and Suginome, involved the regioselective allylation of an aldehyde precursor. This method leverages the reactivity of aldehydes and allylic species to assemble the carbon skeleton of this compound acs.orgoup.com.
A concise synthesis of this compound was also accomplished by Koyanagi, Yamamoto, Nakayama, and Tanaka acs.org.
Furthermore, insights into this compound's formation are provided by its biosynthetic pathway, which suggests its origin from perillene (B150451) oxidation. Perillene, in turn, is derived from geranyl diphosphate (B83284) (GPP) via geranial mdpi.commdpi.com. While this describes a biological process, it elucidates key structural transformations relevant to chemical synthesis.
Table 4.1.1: Summary of this compound Total Synthesis Approaches
| Method/Approach | Key Strategy | Key Reagents/Conditions (General) | Yield (Typical/Reported) | Citation(s) |
| Intramolecular Acyl N to C Transfer | Intramolecular acyl N to C transfer of 2-carboxamidephenylsulfides | Not specified in snippets | Not specified | chemrxiv.orgresearchgate.netjst.go.jpulaval.caresearchgate.net |
| Regioselective Allylation | Allylation of an aldehyde precursor | Not specified in snippets | Not specified | acs.orgoup.com |
| Short Synthesis | Not specified in snippets | Not specified in snippets | Not specified | acs.org |
| Biosynthetic Pathway (Inferred) | Oxidation of perillene, derived from geranyl diphosphate (GPP) via geranial | Enzymatic processes | N/A | mdpi.commdpi.com |
Semi-Synthetic Modifications from Natural Precursors
This compound's natural origin from Perilla frutescens allows for its isolation from plant sources. Moreover, the elucidated biosynthetic pathway in Perilla frutescens indicates that this compound can serve as a precursor to other related natural products. Specifically, isothis compound (B1240414) and 9-hydroxy-isothis compound are reported to be formed from this compound through allylic isomerization and protonation, followed by hydroxylation, respectively mdpi.commdpi.com. These transformations highlight how this compound can be chemically or biosynthetically modified to yield related natural compounds. Although direct laboratory semi-synthesis from isolated natural precursors is not detailed in the provided snippets, the biosynthetic interconversion is a key aspect of its natural chemistry.
Table 4.2: Interconversion of this compound and Related Natural Products
| Precursor | Product | Transformation | Source/Context | Citation(s) |
| This compound | Isothis compound | Allylic isomerization and protonation | Biosynthetic pathway in Perilla frutescens | mdpi.commdpi.com |
| Isothis compound | 9-Hydroxy-isothis compound | Hydroxylation | Biosynthetic pathway in Perilla frutescens | mdpi.commdpi.com |
Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies
The synthesis of chemical analogues is a fundamental practice in medicinal chemistry and natural product research for probing structure-activity relationships (SAR). By systematically altering the this compound structure and evaluating the biological effects of the resulting analogues, researchers can identify critical structural features responsible for specific activities.
An example of analogue synthesis includes the preparation of a difluoro analogue of this compound. This was achieved through the reaction of acylsilanes with trifluoromethyltrimethylsilane, demonstrating a method for incorporating fluorine atoms into the this compound scaffold thegoodscentscompany.comacs.org. Such modifications can influence lipophilicity, electronic properties, and metabolic stability, thereby providing insights into how these factors affect biological interactions.
The broader field of natural product synthesis frequently involves the creation of diverse analogues to investigate SAR. For instance, in the study of cannabinoids, extensive SAR investigations have been conducted by synthesizing numerous analogues to elucidate the relationship between structure and activity epdf.pub. Although specific SAR studies for this compound are not extensively detailed in the provided snippets, the synthesis of the difluoro analogue indicates that such research is ongoing.
Table 4.3: this compound Analogue Synthesis for SAR Studies
| Analogue Type | Synthetic Strategy | Key Reagents/Conditions (General) | Purpose/Context | Citation(s) |
| Difluoro Analogue | Reaction of acylsilanes with trifluoromethyltrimethylsilane | Acylsilanes, trifluoromethyltrimethylsilane | SAR studies | thegoodscentscompany.comacs.org |
| General Analogue | Modification of functional groups, skeletal changes, etc. | Various synthetic methodologies | SAR studies, lead optimization | epdf.pub (Concept) |
Compound List
this compound
Isothis compound
9-Hydroxy-isothis compound
Perillene
Geranial (cis-citral)
Geranyl diphosphate (GPP)
Advanced Analytical Methodologies for Egomaketone Research
Chromatographic Techniques for Separation and Isolation
Chromatographic methods are fundamental for separating complex mixtures, isolating target compounds like Egomaketone, and enabling their subsequent identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique widely utilized for the analysis of volatile and semi-volatile organic compounds present in complex matrices, such as essential oils derived from plant materials ijpsr.comnih.govmdpi.comnih.govptfarm.pl. In the context of this compound research, GC-MS is employed to profile the chemical constituents of Perilla frutescens extracts, facilitating the identification of this compound alongside other volatile components nih.govmdpi.comnih.gov. Studies have utilized specific GC-MS setups, often involving capillary columns like the DB 35-MS column and helium as a carrier gas, with programmed temperature ramps to achieve optimal separation ijpsr.com. The mass spectrometry component provides crucial structural information through fragmentation patterns, enabling the identification of compounds by comparing them against spectral libraries, such as the NIST17 library mdpi.com. This hyphenated technique is instrumental in comprehensively characterizing the volatile profile of plant sources containing this compound.
High-Performance Liquid Chromatography (HPLC) is indispensable for the precise quantitative analysis and purification of compounds like this compound, particularly when present in non-volatile extracts or when high sensitivity is required. Research involving related compounds such as isothis compound (B1240414) and perillaketone, which share similar chemical properties and are often co-isolated with this compound from Perilla frutescens, frequently employs HPLC. Methods typically involve reversed-phase chromatography using C18 columns with mobile phases consisting of mixtures of water and organic solvents like acetonitrile, often with UV detection at specific wavelengths (e.g., 254 nm or 206 nm) koreascience.krnih.govresearchgate.net.
The development of robust HPLC methods for compounds like this compound involves rigorous validation, including assessing linearity (often with correlation coefficients, R², exceeding 0.999), determining limits of detection (LOD) and quantification (LOQ), and evaluating precision (via relative standard deviation, RSD) and accuracy (through recovery studies) koreascience.krnih.gov. These validated methods are essential for accurately quantifying this compound in various sample matrices and for quality control purposes.
Table 1: Representative HPLC Method Parameters for Analysis of Related Compounds
| Parameter | Study koreascience.kr (Isothis compound/Perillaketone) | Study nih.gov (Four Compounds) | Study researchgate.net (Triterpenes) |
| Column Type | C18 (250 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm) | ODS (Spherisorb) |
| Mobile Phase | Water/Acetonitrile (gradient elution) | Acetonitrile/Water (gradient) | Acetonitrile/Aqueous H₃PO₄ |
| Flow Rate | 1 mL/min | 1 mL/min | Not specified |
| Detection Wavelength | 254 nm | 254 nm | 206 nm |
| Linearity (R²) | IK: 0.9995, PK: 0.9998 | IK: >0.9991, PK: >0.9991 | >0.9993 |
| LOD | IK: 0.234 µg/mL, PK: 0.952 µg/mL | Not specified | Not specified |
| LOQ | IK: 0.017 µg/mL, PK: 0.043 µg/mL | Not specified | Not specified |
| Precision (RSD) | Inter-day: 0.36-2.69% | Inter-day: 0.7-2.6% | 0.6-1.5% (intra-day) |
| Intra-day: 0.90-2.51% | Intra-day: 0.96-2.51% | 0.7-2.6% (inter-day) | |
| Accuracy (%) | IK: 96.31-97.92% | Not specified | Not specified |
| PK: 101.26-105.14% |
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are paramount for determining the molecular structure of isolated compounds. While specific spectral data points are beyond the scope of this overview, methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) are routinely employed. High-resolution mass spectrometry (HRMS), tandem mass spectrometry (MS/MS), and various NMR techniques (e.g., ¹H NMR, ¹³C NMR) provide detailed information about the molecular weight, elemental composition, and connectivity of atoms within the this compound molecule researchgate.netresearchgate.netscribd.comepdf.pub. UV-Vis spectroscopy, often coupled with HPLC (HPLC-DAD), helps in identifying chromophores and can aid in compound identification based on characteristic absorption maxima researchgate.net. These spectroscopic analyses, often in conjunction with comparison to literature data or authentic standards, are crucial for confirming the identity and purity of this compound.
Hyphenated Techniques for Comprehensive Profiling
Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy, offer enhanced analytical performance for complex mixtures. Comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GC×GC-MS) is a prime example of such an advanced methodology. This technique provides significantly improved resolution and peak capacity compared to one-dimensional GC, enabling the detailed profiling of highly complex volatile organic compound mixtures, such as those found in essential oils unito.it. While direct studies of this compound using GC×GC-MS were not detailed in the provided search results, its application in analyzing similar complex natural product matrices highlights its potential for future this compound research, offering deeper insights into its co-occurring compounds and trace impurities.
Sample Preparation Strategies from Complex Biological Matrices
Effective sample preparation is a critical prerequisite for the successful analysis of this compound from complex biological matrices like plant extracts. Various extraction and clean-up techniques are employed to isolate and concentrate the target analyte while removing interfering substances. Common methods include:
Solvent Extraction: Utilizing solvents such as n-hexane, methanol, chloroform, ethyl acetate, or water to extract compounds from the plant material mdpi.comarabjchem.orgresearchgate.netksri.kr. The choice of solvent depends on the polarity of this compound and other target compounds.
Ultrasonic Extraction: Employing ultrasonic waves to enhance the efficiency of solvent extraction by promoting cell disruption and mass transfer mdpi.comresearchgate.net.
Hydrodistillation: A traditional method for extracting volatile oils, often used for essential oil analysis ptfarm.plresearchgate.net. Microwave-assisted hydrodistillation (MAHD) is a more recent variation that can improve extraction kinetics researchgate.net.
Supercritical Fluid Extraction (SFE): Using supercritical CO₂ as a solvent, which offers advantages in terms of selectivity and reduced solvent residue nih.govresearchgate.net.
Fractionation: Following initial extraction, samples may undergo further fractionation using different solvents (e.g., hexane, chloroform, ethyl acetate, butanol) to isolate specific chemical classes ksri.kr.
Centrifugation and Filtration: These steps are commonly used post-extraction to remove solid plant debris and clarify the extract, preparing it for further analysis mdpi.comarabjchem.orgresearchgate.net.
These preparation strategies are tailored to the specific matrix and the analytical technique to be employed, ensuring the integrity and detectability of this compound.
Mechanisms of Biological Interaction and Cellular Responses in Vitro and Conceptual
Exploration of Molecular Targets and Binding Interactions
The biological activity of a compound is often initiated by its binding to specific molecular targets within the cell. For isoegomaketone (B1240414), computational approaches combining network pharmacology and molecular docking have been employed to identify potential protein targets. nih.gov
A literature-based analysis identified 48 potential target genes associated with the biological processes influenced by isothis compound, including those related to inflammation, tumor formation, and infections. nih.gov To further investigate these potential interactions, molecular docking simulations were performed on 12 selected target proteins. The binding energy, which indicates the affinity between the ligand (isothis compound) and the protein, was calculated. A binding energy of ≤ -5.0 kcal/mol is often considered a threshold for potential interaction. nih.gov The results revealed that isothis compound exhibited a binding affinity of less than -5.0 kcal/mol with six of these proteins, suggesting a likelihood of interaction. nih.gov
The specific targets and their corresponding binding affinities from this molecular docking study are detailed below.
Table 1: Molecular Docking Results of Isothis compound with Potential Protein Targets
| Target Protein | Binding Energy (kcal/mol) |
|---|---|
| AKT1 | -5.6 |
| CASP3 | -5.5 |
| CASP9 | -5.1 |
| MAPK1 | -6.1 |
| MAPK8 | -5.8 |
| RELA | -5.1 |
| ESR1 | -4.8 |
| HSP90AA1 | -4.9 |
| IL6 | -4.3 |
| JUN | -4.8 |
| PTGS2 | -4.9 |
| TNF | -4.2 |
Data derived from a network pharmacology and molecular docking study. nih.gov
These computational findings suggest that this compound may interact with a range of proteins, forming a basis for its observed biological effects. nih.gov
Modulation of Cellular Signaling Pathways (e.g., redox homeostasis, enzyme activities)
Cellular signaling pathways are complex networks that control fundamental cellular activities. nih.govnih.gov The interaction of external compounds with molecular targets can modulate these pathways, leading to various cellular responses. While direct studies on this compound's comprehensive effects on signaling are limited, the identified molecular targets and observed cellular outcomes provide conceptual links.
The potential targets identified through molecular docking, such as MAPK1, MAPK8, and AKT1, are key components of critical signaling pathways like the MAPK/ERK and PI3K/Akt pathways, which regulate cell proliferation, differentiation, and survival. nih.govnih.gov The binding of isothis compound to these proteins could theoretically modulate their activity and affect downstream signaling cascades.
Furthermore, studies into the effects of peroxide antimalarial drugs have shown that they can disrupt redox homeostasis by alkylating proteins involved in these processes. malariaworld.org While this compound is not a peroxide, this highlights a general mechanism by which reactive compounds can influence the cellular redox environment. Redox homeostasis is the balance between the production of reactive oxygen species (ROS) and their removal by antioxidant systems, and its disruption can impact cell signaling and survival. nih.govnih.govmdpi.comnih.gov The specific effects of this compound on cellular redox balance remain an area for further investigation.
Interactions with Biological Macromolecules (e.g., proteins, lipids)
The interaction of small molecules with macromolecules like proteins and lipids is fundamental to their biological function. mdpi.com The molecular docking studies previously mentioned provide computational evidence for the direct interaction between isothis compound and various proteins. nih.gov These interactions are predicated on the formation of non-covalent bonds within the binding pockets of the target proteins, stabilized by favorable binding energies. nih.gov
The nature of these interactions can lead to conformational changes in the protein, which may alter its activity or its interactions with other molecules. mdpi.com For instance, the binding of a ligand can modulate an enzyme's catalytic activity or affect protein-protein interactions within a signaling complex. nih.govnih.gov
Interactions with lipids are also a critical aspect of a compound's cellular activity. Lipids are major components of cell membranes and can be covalently modified by reactive molecules, a process known as lipoxidation. mdpi.com While there is no direct evidence detailing this compound's specific interactions with lipids, its chemical structure may allow it to associate with cellular membranes, potentially influencing membrane properties or interacting with membrane-associated proteins. nih.govelifesciences.org
Influence on Cellular Processes (e.g., cellular growth modulation, mitochondrial activity, apoptosis, without implying therapeutic use)
This compound has been observed to influence several fundamental cellular processes in vitro, including cell growth, mitochondrial function, and programmed cell death (apoptosis).
Cellular Growth Modulation: In studies using human DLD1 colon cells, treatment with isothis compound resulted in a significant, dose-dependent inhibition of cell viability over a 24-hour period. nih.gov This suggests an interference with cellular processes essential for growth and proliferation.
Mitochondrial Activity and Apoptosis: Apoptosis is a controlled process of cell death crucial for normal development and tissue homeostasis. medchemexpress.com Research indicates that isothis compound can induce apoptosis in DLD1 cells through both caspase-dependent and caspase-independent pathways. nih.gov
The process involves the mitochondria, indicating a disruption of mitochondrial activity. Key events observed include:
Mitochondrial Pathway Activation: Isothis compound treatment led to the cleavage of Bid and the translocation of Bax, proteins that regulate mitochondrial outer membrane permeabilization. nih.gov
Cytochrome c Release: Following these events, cytochrome c is released from the mitochondria into the cytoplasm. nih.gov
Caspase Activation: The release of cytochrome c triggers the activation of a cascade of enzymes called caspases. Specifically, cleavage and activation of caspase-9 (initiator) and caspase-3 (effector) were observed in a dose- and time-dependent manner. nih.gov Activation of caspase-8 was also noted. nih.gov
Caspase-Independent Pathway: In addition to the caspase cascade, isothis compound also induced the translocation of Apoptosis Inducing Factor (AIF) from the mitochondria into the nucleus, signaling a caspase-independent route to cell death. nih.gov
The culmination of these pathways is the cleavage of downstream targets like PARP, a hallmark of apoptosis. nih.gov
Antimicrobial Activity Mechanisms (e.g., against Mycobacterium abscessus, without clinical trial data)
In addition to its effects on human cells, isothis compound has demonstrated antimicrobial properties, notably against Mycobacterium abscessus, an opportunistic pathogen. nih.govfrontiersin.org Studies have focused on its direct antibacterial effects, its ability to disrupt biofilms, and its activity against intracellular bacteria.
Direct Antibacterial and Anti-Biofilm Activity: Isothis compound exhibits both bacteriostatic and bactericidal activity against reference and clinically isolated strains of M. abscessus. nih.govfrontiersin.org Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible growth, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death. nih.govdntb.gov.ua Furthermore, isothis compound has been shown to possess anti-biofilm properties, which is significant as biofilms provide a protective environment for bacteria. nih.govfrontiersin.org
Table 2: In Vitro Activity of Isothis compound against *M. abscessus***
| Activity | Observation | Reference |
|---|---|---|
| Inhibition of Planktonic Growth | Demonstrates MIC and MBC against reference and clinical strains. | nih.govresearchgate.net |
| Inhibition of Biofilm Formation | Exhibits anti-biofilm properties. | nih.govfrontiersin.org |
| Intracellular Inhibition | Inhibits growth of M. abscessus within macrophages. | frontiersin.orgdntb.gov.ua |
Intracellular Activity: M. abscessus can infect and multiply within host cells, particularly macrophages. nih.govfrontiersin.org Isothis compound has shown the ability to inhibit the growth of M. abscessus residing within macrophages. frontiersin.orgdntb.gov.ua This suggests the compound can penetrate host cells and exert its antimicrobial effect in the intracellular environment. Notably, it was effective at lower concentrations against bacteria within macrophages compared to its direct effect on the bacteria alone. nih.govfrontiersin.orgresearchgate.net This dual action against both free-floating bacteria and those within biofilms and host cells underscores its potential mechanisms of antimicrobial interaction. nih.gov
Ecological and Plant Physiological Roles of Egomaketone
Role in Plant Defense Mechanisms
Plants have evolved a variety of defense mechanisms to protect themselves from being eaten by herbivores and from infection by pathogens. lumenlearning.com Egomaketone is an integral part of this chemical defense arsenal.
Terpenoids like this compound are known to protect plants from herbivores and pathogenic microorganisms. mdpi.comnih.gov They can act as direct toxins or repellents to herbivores, discouraging them from feeding. lumenlearning.comnih.gov The volatile nature of this compound contributes to the characteristic aroma of Perilla plants, which can act as a deterrent to certain insects. Some secondary metabolites have noxious odors or repellent tastes that discourage predators. lumenlearning.com
Research has shown that essential oils containing this compound possess insecticidal properties. mdpi.com This suggests a direct role in protecting the plant from insect pests. Furthermore, many terpenoids exhibit antimicrobial and antifungal properties, which would help defend the plant against a range of pathogens. researchgate.netnih.gov
Allelopathy is a biological phenomenon where one plant inhibits the growth of another through the release of chemical compounds. Some studies have suggested that compounds found in Perilla, including this compound, may possess allelopathic properties, which could reduce competition from other plants in the vicinity. dokumen.pubaffrc.go.jp By releasing these compounds into the soil or air, the plant can create a chemical barrier that hinders the germination or growth of competing plant species.
Volatile Signaling in Plant-Environment Interactions
Volatile organic compounds (VOCs), such as this compound, are crucial for plant communication and interaction with their environment. researchgate.net These volatile signals can serve multiple purposes, from attracting pollinators to warning neighboring plants of an impending threat.
When a plant is damaged by an herbivore, it can release a specific blend of VOCs. lumenlearning.com This "cry for help" can attract the natural enemies of the herbivore, such as parasitic wasps or predatory insects, which then attack the herbivore, indirectly protecting the plant. lumenlearning.comnih.gov While specific research on this compound's role in attracting predators is limited, this is a well-documented function of plant terpenoids.
Contribution to Plant Adaptation and Stress Responses
The production of secondary metabolites like this compound is a key strategy for plant adaptation to various environmental stresses. researchgate.net Glandular trichomes, where this compound is produced, are themselves an adaptive feature that helps plants withstand both biotic (living) and abiotic (non-living) stresses. researchgate.net
The synthesis of these compounds can be induced or increased in response to stressors such as herbivore attacks, pathogen infections, and even physical damage. lumenlearning.comnih.gov This inducible defense mechanism allows the plant to conserve resources when threats are absent and mount a robust defense when attacked. The ability to respond to stress by producing defensive compounds like this compound is crucial for the plant's survival and reproductive success in a challenging environment. researchgate.netresearcher.life
Future Research Directions and Methodological Advancements in Egomaketone Studies
Unraveling Undiscovered Biosynthetic Genes and Enzymes
The complete biosynthetic pathway of egomaketone is yet to be fully elucidated. While it is known that monoterpene biosynthesis in Perilla originates from the mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways, the specific genes and enzymes that catalyze the final steps to produce this compound are not definitively identified. maxapress.comnih.gov Future research must focus on identifying and characterizing these undiscovered components.
Transcriptome and metabolome analyses of different Perilla chemotypes have revealed a large number of candidate genes, including 109 putative terpene synthase (PfTPSs) genes and numerous cytochrome P450 (CYP450) enzymes, which are known to modify terpene backbones. maxapress.commaxapress.com The primary challenge is to pinpoint which of these candidates are directly involved in this compound formation. A systematic approach involving the heterologous expression of these candidate genes in microbial or plant systems, followed by in vitro enzyme assays with potential precursor substrates, is a critical next step. maxapress.com This functional characterization will be instrumental in mapping the entire biosynthetic grid and understanding the metabolic mechanisms that lead to different chemotypes within the Perilla genus. maxapress.commaxapress.com
| Key Enzyme Families in Terpenoid Biosynthesis | Function | Identified Candidates in Perilla frutescens |
| Terpene Synthases (TPS) | Catalyze the formation of diverse terpene skeletons from prenyl pyrophosphate precursors. maxapress.com | 109 putative PfTPS genes identified through transcriptome analysis. maxapress.commaxapress.com |
| Cytochrome P450s (CYP450s) | Introduce functional groups (e.g., hydroxyl groups) to the terpene backbone, leading to further diversification. maxapress.com | Numerous CYP450 candidates identified, often differentially expressed among chemotypes. maxapress.com |
| MVA/MEP Pathway Enzymes | Synthesize the basic five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govresearchgate.net | 69 genes encoding 17 enzymes in these pathways have been identified in four Perilla cultivars. maxapress.com |
Advanced Structural Characterization of this compound-Protein Complexes
To understand the mechanism of action behind this compound's reported biological activities, such as its anti-inflammatory effects, it is essential to characterize its interactions with protein targets at an atomic level. nih.govnih.gov Advanced structural biology techniques are pivotal for this purpose.
X-ray Crystallography : This technique remains a gold standard for determining the high-resolution, three-dimensional structure of protein-ligand complexes. nih.govnih.gov Future efforts should be directed at co-crystallizing this compound with its putative protein targets. The resulting structures would reveal the precise binding mode, the conformation of this compound within the active site, and the specific amino acid residues involved in the interaction, providing invaluable data for structure-based drug design. nih.govfrontiersin.org
Cryo-Electron Microscopy (Cryo-EM) : For protein targets that are large, conformationally flexible, or resistant to crystallization, cryo-EM offers a powerful alternative. creative-diagnostics.comnih.gov Recent advancements have enabled cryo-EM to resolve structures of small molecules bound to macromolecules at near-atomic resolution. nih.govresearchgate.net This method could be particularly useful for studying this compound bound to complex membrane proteins or multi-protein assemblies without the need for crystallization. creative-diagnostics.comthermofisher.com
A detailed structural understanding derived from these methods is fundamental for validating molecular targets and rationally designing more potent and selective this compound derivatives. nih.gov
Development of Chemoenzymatic Synthesis Routes
Chemoenzymatic synthesis, which integrates the precision of biocatalysis with the versatility of chemical reactions, offers a promising avenue for the efficient and sustainable production of this compound and its analogs. nih.govnih.gov This approach leverages the high selectivity (enantio-, regio-, and chemoselectivity) of enzymes, which often operate under mild, environmentally friendly conditions. nih.govplos.org
Future research could explore multi-step processes where chemical synthesis is used to generate a core scaffold or a key precursor, which is then stereoselectively modified by a specific enzyme to yield the final product. nih.govresearchgate.net For instance, a biocatalyst, such as a specifically engineered monooxygenase or dehydrogenase, could be used to introduce the furan (B31954) ring or other critical functional groups onto a chemically synthesized intermediate. researchgate.netnih.gov The development of such hybrid pathways could overcome the limitations of purely chemical syntheses, which may involve harsh reagents and multiple protection/deprotection steps, or purely biological production, which may suffer from low yields. nih.govplos.org
Computational Modeling for Predicting Molecular Interactions
Computational methods, particularly molecular docking, are essential tools for accelerating the discovery of this compound's biological targets and understanding its binding mechanisms. nih.govresearchgate.net Molecular docking simulates the interaction between a small molecule (ligand) and a protein to predict its binding orientation and affinity. nams-annals.in
This approach can be used to virtually screen large libraries of proteins to identify potential binding partners for this compound. nih.gov The strength of the interaction is estimated using scoring functions that calculate a binding energy, with more negative values indicating a more stable complex. nih.gov For the related compound isothis compound (B1240414), studies have used a binding energy threshold of ≤ -5.0 kcal/mol to identify likely protein interactions. nih.gov These in silico predictions can then guide experimental validation, saving significant time and resources. Furthermore, once a target is confirmed, docking and molecular dynamics simulations can provide detailed insights into the specific hydrogen bonds, and van der Waals or hydrophobic interactions that stabilize the this compound-protein complex, which is crucial for understanding its mechanism of action. researchgate.netnih.gov
| Computational Technique | Application in this compound Research | Required Inputs | Key Outputs |
| Molecular Docking | Predict binding mode and affinity of this compound to protein targets; virtual screening of potential targets. nih.govnams-annals.in | 3D structure of this compound; 3D structure of target protein (from PDB or homology model). nih.gov | Binding energy (kcal/mol); predicted binding pose; key interacting amino acid residues. nih.gov |
| Molecular Dynamics (MD) Simulation | Analyze the stability and conformational changes of the this compound-protein complex over time. | A stable docked complex from molecular docking studies. | Trajectory of atomic movements; stability of key interactions (e.g., hydrogen bonds); conformational flexibility. |
Investigation of this compound's Role in Broader Biological Contexts Beyond Perilla frutescens
While this compound is a characteristic compound of Perilla frutescens, its presence and role in other organisms remain largely unexplored. nih.gov Future research should expand the scope of investigation to determine its distribution and function in a wider biological context.
Metabolomic screening of other plant species, especially within the Lamiaceae family, could reveal new natural sources of this compound. If found, subsequent studies could explore its ecological roles in these plants, such as acting as a phytoalexin for defense against pathogens or as a deterrent to herbivores. The known pharmacological activities of this compound and its isomer isothis compound, including anti-inflammatory and wound-healing properties, are mediated through interactions with protein targets that are often conserved across different species, from microbes to humans. nih.govnih.govresearchgate.net Therefore, investigating these interactions in various model organisms could elucidate conserved biological pathways modulated by this compound and reveal its potential for broader therapeutic or biotechnological applications.
Integration of Multi-Omics Data for Systems-Level Understanding
In the context of Perilla frutescens, researchers can correlate gene expression levels (transcriptomics) with protein abundance (proteomics) and the concentration of this compound and its precursors (metabolomics) under various conditions. mdpi.com This integrated analysis can help identify not only the core biosynthetic genes but also the regulatory networks, such as transcription factors, that control the pathway. omu.edu.trnih.gov Such a systems biology approach can generate predictive models of the metabolic flux towards this compound, providing a powerful tool for metabolic engineering strategies aimed at enhancing its production in either its native plant or in engineered microbial systems. omu.edu.trfrontiersin.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
